![molecular formula C7H2BrCl2FO B1380972 5-Bromo-4-chloro-2-fluorobenzoyl chloride CAS No. 1070892-56-6](/img/structure/B1380972.png)
5-Bromo-4-chloro-2-fluorobenzoyl chloride
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Overview
Description
5-Bromo-4-chloro-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2BrCl2FO . It is used in various scientific experiments and industrial applications.
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-fluorobenzoyl chloride can be represented by the InChI code1S/C7H2BrCl2FO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-2H
. Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-fluorobenzoyl chloride is a solid at room temperature . It has a molecular weight of 271.89 g/mol. The color of the compound can range from colorless to white to pale yellow .Scientific Research Applications
Pharmaceutical Intermediates
5-Bromo-4-chloro-2-fluorobenzoyl chloride: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the presence of halogens makes it a valuable precursor in the construction of complex molecules. For instance, it can be utilized in the production of SGLT2 inhibitors , which are a class of medications used for diabetes treatment .
Organic Synthesis
This compound serves as a starting material for a wide range of organic synthesis reactions. Its halogen substituents are reactive sites that can undergo further chemical transformations, such as Suzuki coupling, which is a pivotal reaction in forming biaryl structures .
Safety and Hazards
Mechanism of Action
Mode of Action
As a benzoyl chloride derivative, 5-Bromo-4-chloro-2-fluorobenzoyl chloride is likely to act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively. The bromo, chloro, and fluoro substituents on the benzene ring can influence the reactivity of the compound and the selectivity of its reactions .
Result of Action
The molecular and cellular effects of 5-Bromo-4-chloro-2-fluorobenzoyl chloride’s action would be determined by the specific reactions it’s involved in. As a reagent, its primary role is to facilitate the formation of new chemical bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluorobenzoyl chloride. For instance, the compound is sensitive to moisture . Also, its reactivity can be influenced by factors such as temperature, solvent, and the presence of catalysts .
properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSNGXRTARIBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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